molecular formula C20H19BrN2O B11120726 2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide

2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide

Cat. No.: B11120726
M. Wt: 383.3 g/mol
InChI Key: ZDRYDWPQAKMYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromophenyl group attached to the quinoline ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core and the introduction of the bromophenyl and diethylcarboxamide groups. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of a bromophenyl group and a diethylcarboxamide group attached to the quinoline core. This unique structure can influence its chemical reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H19BrN2O

Molecular Weight

383.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide

InChI

InChI=1S/C20H19BrN2O/c1-3-23(4-2)20(24)17-13-19(14-8-7-9-15(21)12-14)22-18-11-6-5-10-16(17)18/h5-13H,3-4H2,1-2H3

InChI Key

ZDRYDWPQAKMYKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.